2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole
Description
This compound features a thiazole core substituted with a 2,4-dichlorophenyl hydrazino group at position 2 and a 4-methoxyphenyl group at position 2. Its synthesis typically involves reacting hydrazinecarbothioamide derivatives with α-halogenated ketones or phenacyl bromides under basic conditions . Structural confirmation is achieved via NMR and IR spectroscopy, with characteristic signals for the dichlorophenyl (δ 7.2–7.8 ppm in ¹H-NMR) and methoxyphenyl (δ 3.8 ppm for -OCH₃) groups .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-22-12-5-2-10(3-6-12)15-9-23-16(19-15)21-20-14-7-4-11(17)8-13(14)18/h2-9,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLYPHYJTZODGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NNC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring.
-
Step 1: Formation of Intermediate
Reactants: 2,4-dichlorophenylhydrazine, 4-methoxyphenyl isothiocyanate
Solvent: Ethanol or methanol
Conditions: Reflux for 2-4 hours
-
Step 2: Cyclization
Conditions: The intermediate is heated to promote cyclization, forming the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structure, which allows for interactions with various biological targets.
- Anticancer Activity : Studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the low micromolar range . The presence of electron-withdrawing groups like chlorine enhances these activities by stabilizing the interaction with cellular targets.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
Research indicates that the compound may influence various biochemical pathways.
- Enzyme Inhibition : The hydrazine moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their function. This mechanism is crucial for compounds aimed at treating diseases where enzyme activity plays a pivotal role .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may exhibit neuroprotective properties by modulating neurotransmitter levels or reducing oxidative stress, which is beneficial in neurodegenerative diseases like Alzheimer's .
Organic Synthesis
In organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules.
- Reagent in Synthesis : The unique structure allows it to act as a reagent in various organic reactions, facilitating the creation of new derivatives that may possess enhanced biological activities .
- Development of Specialty Chemicals : The compound's ability to interact with other chemical entities makes it valuable in creating specialty chemicals used in pharmaceuticals and agrochemicals .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with cellular targets such as enzymes and receptors. The dichlorophenyl and methoxyphenyl groups allow the compound to bind effectively to these targets, disrupting normal cellular functions. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorine Substitution Patterns
- P2 (2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole): The 2,4-dichlorophenyl group in P2 enhances nonlinear optical (NLO) properties and fluorescence compared to monochloro analogues (P1, P3). Theoretical calculations (DFT) suggest that chlorine's electron-withdrawing nature increases polarizability, improving two-photon absorption cross-sections .
- EMAC2057 (4-(3,4-dichlorophenyl)-2-[2-[(2-methoxy-5-phenylphenyl)methylidene]hydrazin-1-yl]-1,3-thiazole bromide) :
The 3,4-dichloro substitution reduces planarity, affecting π-π stacking interactions in biological targets compared to the 2,4-dichloro isomer .
Methoxy Group Contributions
- 2-((2-(hexan-3-ylidene)hydrazino)-4-(4-methoxyphenyl)-thiazole (Compound 2): The 4-methoxyphenyl group improves solubility and reduces cytotoxicity (IC₅₀ > 500 µg/mL on NIH/3T3 cells) while maintaining antifungal activity (MIC = 250 µg/mL against Candida utilis) .
- 4-(4-Methoxyphenyl)-2-hydrazinylthiazole :
Absence of the dichlorophenyl group results in lower antimicrobial potency but higher thermal stability due to reduced steric hindrance .
Table 1: Antifungal and Cytotoxic Activities
Key Findings:
- Chlorine substituents generally enhance bioactivity but increase cytotoxicity. For example, 4-(4-chlorophenyl)-2-hydrazinylthiazole derivatives show moderate anticancer activity (IC₅₀ = 125 µg/mL) .
- Methoxy groups mitigate toxicity, as seen in compound 2, which is less toxic than cisplatin .
Key Observations:
Biological Activity
2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole (CAS: 685108-65-0) is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that may contribute to its pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C16H13Cl2N3OS
- Molar Mass : 366.26 g/mol
- Density : 1.42 g/cm³ (predicted)
- Boiling Point : 506.9 °C (predicted)
- pKa : 17.97 (predicted)
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings from various studies.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 14a | Inactive | Active |
| 14b | Inactive | Active |
| 14d | Inactive | Active (31% metabolic activity after 6h) |
These findings suggest that while some derivatives are ineffective against E. coli, they maintain activity against S. aureus, indicating selective antimicrobial action .
Anticancer Activity
The anticancer potential of thiazole derivatives has been investigated through various in vitro assays. Notably, the compound's ability to inhibit cancer cell proliferation has been assessed using different cancer cell lines.
- Cell Lines Tested : HeLa, MCF-7
- IC50 Values :
- Compound D-16: IC50 = 1 μM against MCF-7
- Compound D-4: IC50 values ranging from 1 to 7 μM
These results indicate that certain thiazole derivatives possess significant cytotoxic effects against cancer cells, with some showing comparable efficacy to established chemotherapeutic agents like Doxorubicin .
The mechanism by which 2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole exerts its biological effects is believed to involve the inhibition of specific enzymes and disruption of cellular processes crucial for cancer cell survival and proliferation. This includes the potential inhibition of DNA replication and protein synthesis pathways .
Case Studies
Several case studies have highlighted the biological evaluation of thiazole derivatives:
-
Study on Antimicrobial Activity :
- A library of thiazole compounds was synthesized and screened for antimicrobial activity.
- Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains.
-
Study on Anticancer Effects :
- A series of thiazole derivatives were tested for cytotoxicity against various cancer cell lines.
- Results showed promising anticancer activity, particularly in compounds with para-substituted methoxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
